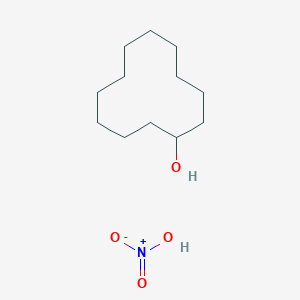![molecular formula C22H26N4O B14595827 N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea CAS No. 61220-12-0](/img/structure/B14595827.png)
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylurea group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions often include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylurea group.
Substitution: The phenylurea group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the phenylurea group can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the piperidine ring and phenylurea group can modulate enzyme activity and protein-protein interactions . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety and is used for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with an indole moiety, studied for its potential antiviral and anti-inflammatory activities.
Uniqueness
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is unique due to its combination of an indole moiety, a piperidine ring, and a phenylurea group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of biological activities.
Propiedades
Número CAS |
61220-12-0 |
|---|---|
Fórmula molecular |
C22H26N4O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C22H26N4O/c27-22(24-18-6-2-1-3-7-18)25-19-11-14-26(15-12-19)13-10-17-16-23-21-9-5-4-8-20(17)21/h1-9,16,19,23H,10-15H2,(H2,24,25,27) |
Clave InChI |
HGCMJFYLVUNBAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)


![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
